1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine
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Overview
Description
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, an ethylsulfanyl group at position 3, and an amine group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiolates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize microreactors and optimized reaction conditions to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or other functional groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ethylsulfanyl group can undergo redox reactions, modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use in ionic liquids and battery electrolytes.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Utilized in various chemical applications due to its thermal stability and ionic conductivity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis and bioconjugation.
Uniqueness: 1-Ethyl-3-(ethylsulfanyl)-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-ethyl-5-ethylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3S/c1-3-10-6(8)5-7(9-10)11-4-2/h5H,3-4,8H2,1-2H3 |
InChI Key |
CENHCNQFTBHEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)SCC)N |
Origin of Product |
United States |
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